molecular formula C29H33N3O10S B10762062 Quetiapina fumarato

Quetiapina fumarato

Cat. No.: B10762062
M. Wt: 615.7 g/mol
InChI Key: JLWSQVHJLLYDPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Quetiapina fumarato is synthesized through a multi-step chemical processThe reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, often involving crystallization and purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Quetiapina fumarato undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various metabolites, which can have different pharmacological activities compared to the parent compound .

Scientific Research Applications

Quetiapina fumarato has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of drug synthesis and metabolism.

    Biology: Investigated for its effects on neurotransmitter systems and cellular signaling pathways.

    Medicine: Extensively studied for its therapeutic effects in mental health disorders, including schizophrenia, bipolar disorder, and major depressive disorder.

    Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of quetiapina fumarato involves its antagonistic effects on various neurotransmitter receptors in the brain:

    Dopamine D2 receptors: Blocking these receptors helps reduce psychotic symptoms.

    Serotonin 5-HT2A receptors: Antagonism at these receptors contributes to its antidepressant and anxiolytic effects.

    Adrenergic receptors: Involvement in the regulation of mood and cognition

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its relatively lower risk of extrapyramidal side effects and its broad spectrum of activity across various neurotransmitter systems. This makes it a versatile option for treating multiple mental health conditions .

Properties

Molecular Formula

C29H33N3O10S

Molecular Weight

615.7 g/mol

IUPAC Name

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;but-2-enedioic acid

InChI

InChI=1S/C21H25N3O2S.2C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;2*5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;2*1-2H,(H,5,6)(H,7,8)

InChI Key

JLWSQVHJLLYDPX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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